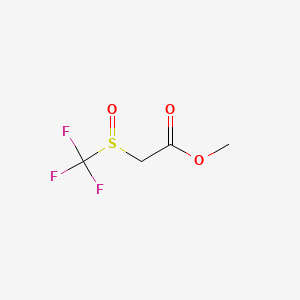

Methyl 2-trifluoromethanesulfinylacetate

Beschreibung

Methyl 2-trifluoromethanesulfinylacetate (C₄H₅F₃O₃S, molecular weight ~190.07) is an organosulfur compound featuring a sulfinyl (S=O) group and a methyl ester moiety.

Eigenschaften

Molekularformel |

C4H5F3O3S |

|---|---|

Molekulargewicht |

190.14 g/mol |

IUPAC-Name |

methyl 2-(trifluoromethylsulfinyl)acetate |

InChI |

InChI=1S/C4H5F3O3S/c1-10-3(8)2-11(9)4(5,6)7/h2H2,1H3 |

InChI-Schlüssel |

VLXAYGDYBJKMTA-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CS(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2-trifluoromethanesulfinylacetate can be synthesized through several methods. One common approach involves the reaction of methyl acetate with trifluoromethanesulfinyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of methyl 2-trifluoromethanesulfinylacetate often involves continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of side reactions.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-trifluoromethanesulfinylacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions typically yield the corresponding sulfides.

Substitution: It participates in nucleophilic substitution reactions, where the trifluoromethanesulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-trifluoromethanesulfinylacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-sulfur bonds.

Biology: The compound is utilized in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein functions.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring fluorinated motifs for enhanced bioactivity.

Industry: The compound is employed in the production of agrochemicals and specialty polymers, where its unique reactivity is advantageous.

Wirkmechanismus

The mechanism by which methyl 2-trifluoromethanesulfinylacetate exerts its effects is primarily through its ability to act as an electrophile. The trifluoromethanesulfinyl group is highly electron-withdrawing, making the carbonyl carbon more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the trifluoromethanesulfinyl group into target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key differences between Methyl 2-trifluoromethanesulfinylacetate and structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings

Functional Group Reactivity: The sulfinyl group in the target compound distinguishes it from sulfonates (e.g., ) and thioethers (e.g., ). Sulfinyl groups are polar and chiral, making them useful in asymmetric synthesis, whereas sulfonates are superior leaving groups in substitution reactions . Ester moieties in all compounds render them susceptible to hydrolysis, but the electron-withdrawing CF₃ group in the target compound may slow hydrolysis compared to non-fluorinated analogs .

Substituent Effects :

- Trifluoromethyl groups enhance lipophilicity and metabolic stability, a trait exploited in agrochemicals like Triflusulfuron and Trifloxystrobin . The target compound’s CF₃ group likely confers similar advantages.

- Aromatic vs. Aliphatic Substituents : Aryl sulfonates () are bulkier and less flexible than the aliphatic acetoxy group in the target compound, affecting their reactivity in sterically demanding reactions.

Applications: Sulfonates () are widely used as reagents in cross-coupling reactions due to their stability and leaving-group ability. Sulfanyl esters () serve as intermediates in thioether synthesis, whereas the target’s sulfinyl group may expand utility in oxidation-sensitive reactions.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.